4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.64 g/mol . This compound is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 4-chloro-3-methyl-5-nitro-1H-pyrazole with butanoic acid under specific conditions . The reaction conditions often include the use of a base to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their biological activity.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group in the compound can participate in redox reactions, influencing its biological activity. The pyrazole ring may interact with enzymes or receptors, modulating their function .
Comparison with Similar Compounds
Similar compounds to 4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid include:
4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a similar pyrazole structure but with different substituents.
(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: This compound shares the pyrazole core but has an acetic acid moiety instead of butanoic acid. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVITRSDRWVJJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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